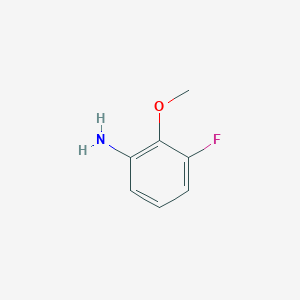

3-Fluoro-2-methoxyaniline

Overview

Description

Chemical Synthesis and Characterization of Fluoro-Substituted Polyanilines

Polyfluoroanilines, including those substituted with fluorine at the 2- and 3-positions, can be synthesized through an acid-assisted persulfate initiated polymerization, which is a common method for polyaniline synthesis. The polymerization of 3-fluoroaniline has been successfully achieved, with typical yields ranging from 3 to 7 percent by weight. Characterization techniques such as UV-VIS, FT-IR, and NMR spectroscopies, along with DSC and TGA, have been employed to analyze the properties of the resulting polymers. The solubility of these polyfluoroaniline powders in various organic solvents has also been determined .

Versatile 2-Fluoroacrylic Building Blocks for Synthesis

The synthesis of fluorinated heterocyclic compounds has been facilitated by the use of 2-fluoro-3-methoxyacrylic acid and its derivatives. These building blocks have been employed to create a variety of compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. The versatility of these compounds is highlighted by the ability to produce multiple products from the same cyclization partner under different conditions. For instance, the condensation of phenylhydrazine with (Z)-2-fluoro-3-methoxy-2-propenoyl chloride resulted in the formation of 4-fluoro-1,2-dihydro-1-phenyl-3H-pyrazol-3-one .

Photosubstitution of 2-Fluoro-4-Nitroanisole

The photosubstitution reactions of 2-fluoro-4-nitroanisole with n-hexylamine have been studied, revealing dual mechanistic pathways. The major product arises from a SN2Ar* mechanism involving a π–π triplet excited state, while the minor product results from an n–π* triplet excited state through an electron transfer mechanism. This study provides evidence of the complexity of excited state chemistry in substitution reactions .

Synthesis and Reactivity of Fluoro- and Methoxyanilino-Naphthoquinones

The synthesis of fluoro- and methoxy-substituted 2-(anilino)-1,4-naphthoquinones has been optimized using Lewis and Bronsted acids as catalysts. These catalysts significantly improve the yields and reduce reaction times. The influence of fluorine substitution on the redox reactivity and NMR properties of these compounds has been investigated, providing insights into the electronic effects of fluorine on aromatic systems .

Rotamer Geometries of Fluoroanisoles

The study of the rotational spectra of 2-fluoroanisole and 3-fluoroanisole has revealed the presence of different rotamers. For 3-fluoroanisole, two rotamers corresponding to syn and anti orientations of the methoxy group relative to the fluorine atom have been identified. Ab initio calculations have been used to estimate the equilibrium geometries of these rotamers, and the experimental data have been used to derive mass-dependent structures. The findings suggest that the aromatic ring is distorted by the methoxy substituent and the electron-withdrawing effects of fluorine .

Ullman Methoxylation and Synthesis of 2-Fluoro-4-Methoxyaniline

The Ullman methoxylation reaction has been utilized in the synthesis of 2-fluoro-4-methoxyaniline. This process involves the protection of aniline with a 2,5-dimethylpyrrole group, followed by the replacement of a halogen by oxygen to yield the desired fluoro-methoxyaniline compound. The study highlights the importance of protection and deprotection strategies in the synthesis of halogenated aromatic amines .

Denitration Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines

An efficient method for synthesizing fluoropyridines has been developed using tetrabutylammonium fluoride (TBAF) to mediate a fluorodenitration reaction under mild conditions. This method is applicable to nitropyridines substituted at the 2- or 4-positions and can also be extended to hydroxy- and methoxydenitration using the corresponding tetrabutylammonium species. The presence of electron-withdrawing groups is necessary for the reaction to proceed efficiently in the case of 3-nitropyridines .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Chemical Synthesis and Reactivity : Research into the synthesis and reactivity of fluoro-methoxy substituted anilines, including 3-Fluoro-2-methoxyaniline, has revealed their utility in creating complex organic molecules. These compounds serve as key intermediates in the synthesis of fluorinated aromatic compounds, demonstrating their importance in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom (Lawrence et al., 2003).

Catalysis and Annulation Reactions : The novel rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds, using derivatives of 3-Fluoro-2-methoxyaniline, showcases the creation of quinoline-2-carboxylate derivatives. This method highlights the potential use of fluoro-methoxyanilines in constructing complex heterocyclic structures, relevant for pharmaceutical development (Wang et al., 2018).

Environmental Chemistry and Degradation

- Pollutant Degradation : Research into Fenton-like oxidation processes for the degradation of methoxyanilines, including derivatives similar to 3-Fluoro-2-methoxyaniline, has provided insights into the treatment of industrial wastewater. These studies are crucial for understanding how to mitigate the environmental impact of aromatic amines, which are persistent pollutants in aquatic ecosystems (Chaturvedi & Katoch, 2020).

Material Science and Engineering

- Polymeric Materials : The aqueous polymerization of methoxyaniline derivatives has been explored for the development of conducting polymers. These materials have potential applications in electronics and as sensors, demonstrating the versatility of fluoro-methoxyaniline compounds in contributing to new and innovative materials (Sayyah et al., 2002).

Biotechnology and Bioengineering

- Biocatalysis for Fluorinated Compounds : The biocatalytic synthesis of fluorinated compounds, leveraging enzymes to introduce fluorine into organic molecules, highlights the growing intersection of chemical synthesis and biotechnology. This approach provides a green alternative to traditional chemical methods for synthesizing fluorinated compounds, with 3-Fluoro-2-methoxyaniline derivatives serving as potential precursors or analogs in these synthetic pathways (Liu et al., 2022).

Safety and Hazards

3-Fluoro-2-methoxyaniline is toxic if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYMPYMITUEHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342363 | |

| Record name | 3-Fluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

437-83-2 | |

| Record name | 3-Fluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-2-METHOXYANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

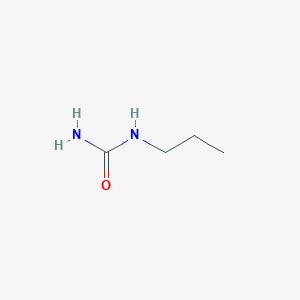

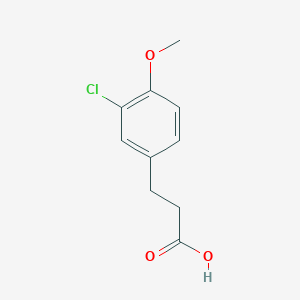

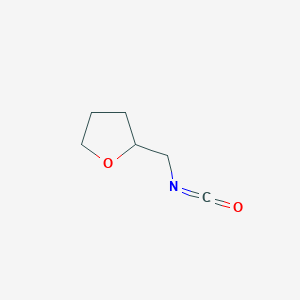

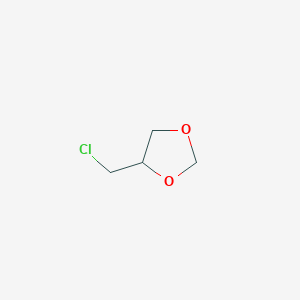

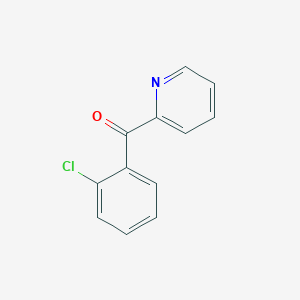

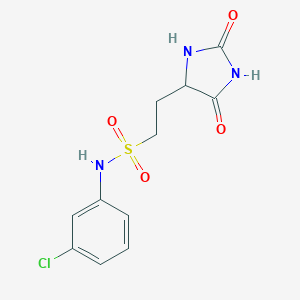

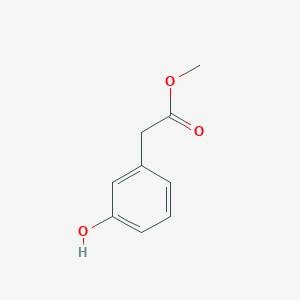

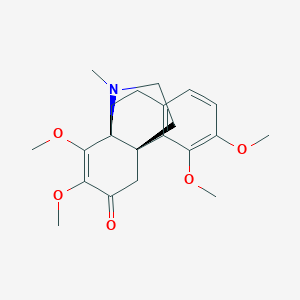

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)

![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)